

N-Acetyltyramine doxorubicin resistance reversal protocol

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Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

Cat. No.: S589391

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N-Acetyltyramine at a Glance

The table below summarizes key information about **N-Acetyltyramine** for research use.

Property	Description
Chemical Name	N-[2-(4-hydroxyphenyl)ethyl]acetamide [1]
CAS Number	1202-66-0 [1] [2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1]
Molecular Weight	179.22 g/mol [1]
Mechanism of Action	Quorum sensing inhibitor; reverses doxorubicin resistance in leukemia P388 cells [1].
Biological Source	Produced by <i>Vibrio alginolyticus</i> M3-10 [1].

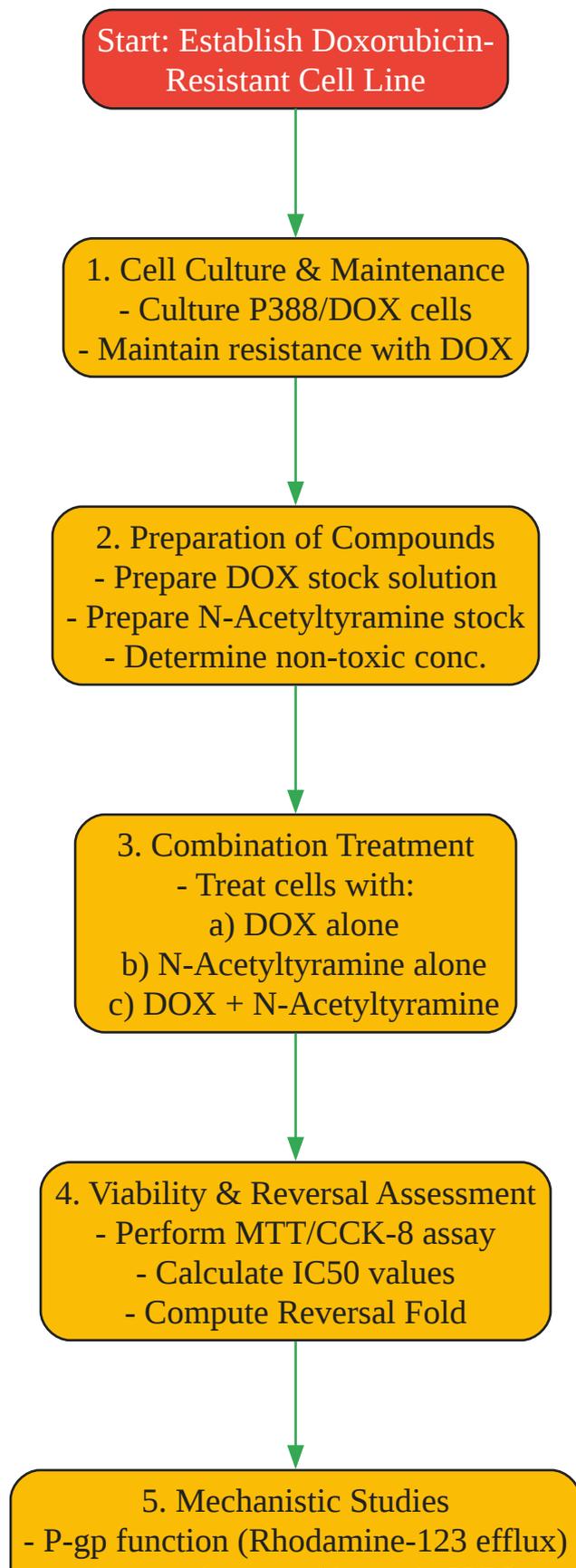
Key Experimental Findings on Doxorubicin Resistance Reversal

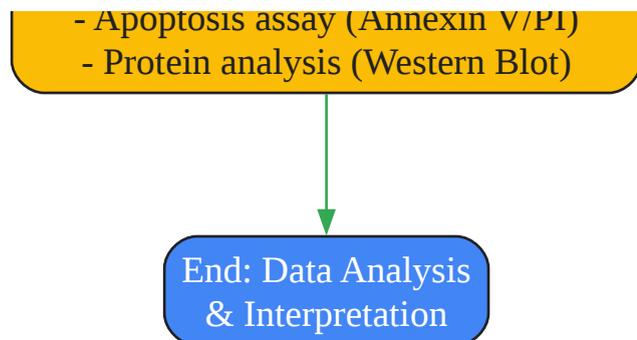
The primary evidence for **N-Acetyltyramine**'s activity comes from a 1987 study, with quantitative data summarized below.

Parameter	Value / Outcome	Experimental Context
Cell Line Model	P388 murine leukemia cells (doxorubicin-resistant) [3] [1]	<i>In vitro</i> cytotoxicity assay.
IC ₅₀ (Doxorubicin alone)	0.48 µg/mL [1]	Half-maximal inhibitory concentration of doxorubicin.
IC ₅₀ (Doxorubicin + N-Acetyltyramine)	0.13 µg/mL [1]	Half-maximal inhibitory concentration of the combination.
Reversal Effect	Increased cytotoxicity of doxorubicin [1]	N-Acetyltyramine sensitized resistant cells to doxorubicin.

Proposed Experimental Workflow

The original study did not provide a detailed protocol [3]. The following workflow is inferred from the field's standard practices for investigating chemosensitization, which you can adapt for your research.





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Detailed Protocol Steps

• Cell Culture and Maintenance

- **Cell Line:** Use doxorubicin-resistant P388 murine leukemia cells (P388/DOX) [3] [1].
- **Culture Conditions:** Maintain cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4].
- **Resistance Maintenance:** To maintain the resistant phenotype, culture the P388/DOX cells in a medium containing a low concentration of doxorubicin (e.g., 1.0 µg/mL, as used for MCF-7/DOX cells) [5]. Culture cells in drug-free medium for at least two passages before initiating experiments [6].

• Preparation of Compound Solutions

- **N-Acetyltyramine Stock Solution:** Prepare a high-concentration stock solution (e.g., 100 mg/mL) in DMSO. Aliquot and store at -20°C [1].
- **Doxorubicin Stock Solution:** Prepare a doxorubicin stock solution in water or DMSO per manufacturer's instructions.
- **Working Solutions:** Dilute stock solutions in culture medium immediately before use. The final DMSO concentration should be non-toxic to cells (typically <0.1%).

• Combination Treatment and Cytotoxicity Assay

- **Cell Seeding:** Seed P388/DOX cells in 96-well plates at a density that ensures cells are in the logarithmic growth phase at the time of assay termination (e.g., 1×10⁵ cells/well) [5].
- **Treatment Groups:**
 - Group 1: Medium only (negative control)

- Group 2: Doxorubicin alone (across a range of concentrations, e.g., 0.1-100 µg/mL) to establish the baseline IC₅₀.
- Group 3: **N-Acetyltyramine** alone (to confirm the selected concentration is non-cytotoxic).
- Group 4: Doxorubicin (across the same concentration range) + a fixed, non-toxic concentration of **N-Acetyltyramine**.
- **Incubation:** Incubate cells with the compounds for a predetermined time (e.g., 24-72 hours).
- **Viability Measurement:** Assess cell viability using a standard MTT or CCK-8 assay [5] [7]. Add MTT reagent, incubate to allow formazan crystal formation, dissolve in DMSO, and measure the absorbance at 490 nm [5].
- **Data Analysis:**
 - Calculate the percentage of cell viability for each treatment group.
 - Plot dose-response curves and determine the IC₅₀ values for doxorubicin alone and in combination with **N-Acetyltyramine**.
 - Calculate the **Reversal Fold (RF)** using the formula: **RF = IC₅₀ of DOX alone / IC₅₀ of DOX + N-Acetyltyramine** [5]. An RF greater than 1 indicates a reversal effect.
- **Mechanistic Studies (Follow-up Experiments)** To elucidate the mechanism by which **N-Acetyltyramine** reverses resistance, consider these additional assays, which have been used to study other reversal agents like Breviscapine [5] and Resveratrol [6]:
 - **P-gp Function Assay:** Use a Rhodamine-123 (Rho-123) efflux assay. Load cells with Rho-123, then measure the intracellular fluorescence retention over time using flow cytometry or fluorescence microscopy. Increased retention in the combination group suggests inhibition of the P-gp efflux pump [5].
 - **Apoptosis Analysis:** Use an Annexin V-FITC/propidium iodide (PI) dual staining kit followed by flow cytometry to quantify apoptotic cells after various treatments [5] [6].
 - **Protein Expression Analysis:** Use Western Blotting to investigate the expression of proteins involved in drug resistance (e.g., P-gp) and apoptosis (e.g., Bcl-2, Bax, cleaved-caspase-3) [5] [8].

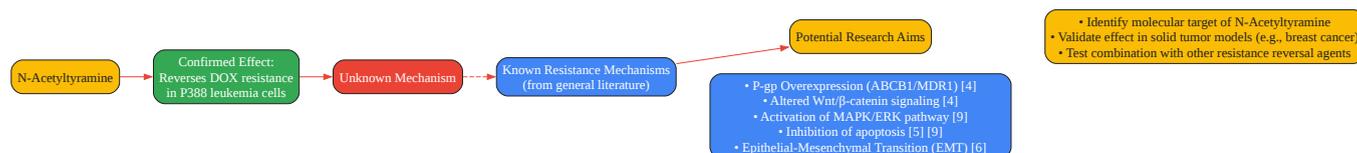
Notes on Formulation and Handling

- **Solubility:** **N-Acetyltyramine** is soluble in DMSO at 100 mg/mL (558 mM) [1].
- **In Vivo Formulations:** For potential *in vivo* studies, the compound can be formulated for injection using mixtures of DMSO, PEG300, Tween 80, and saline, or suspended in 0.5% CMC Na for oral administration [1].
- **Storage:** Store the powder at -20°C. Stock solutions in DMSO are stable for several months when stored at -80°C [1].

Critical Limitations and Future Directions

A significant constraint for your research is the **age and lack of detail in the primary source**. The key finding is from 1987, and the original article provides only an abstract without a detailed methodology [3]. Furthermore, the specific signaling pathway through which **N-Acetyltyramine** operates remains uncharacterized.

The following diagram outlines the confirmed information and major knowledge gaps based on current literature.



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Given these gaps, future research should focus on:

- **Target Identification:** Systematically investigating which known resistance pathway is affected by **N-Acetyltyramine**.
- **Model Expansion:** Confirming its efficacy in solid tumor models of doxorubicin resistance, such as breast cancer [5] [9] or gastric cancer [6].
- **Pathway Analysis:** As shown in the diagram, several established pathways are implicated in doxorubicin resistance and could be investigated as potential targets.

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